3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol and water as solvents, with refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and phenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole involves its interaction with various molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 2-Phenyl-1,3,4-oxadiazoline-5-thione
- 2-Phenyl-5-mercaptooxadiazole
Uniqueness
3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-phenyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)14-8-10-16(11-9-14)21-12-17-19-18(20-22-17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
InChI Key |
PXZLGCSHXUFXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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